

Topic: Statistical Analysis Plan for Pooled Data from Multiple Centanafadine Clinical Trials

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Compound of Interest		
Compound Name:	Centanafadine	
Cat. No.:	B1258622	Get Quote

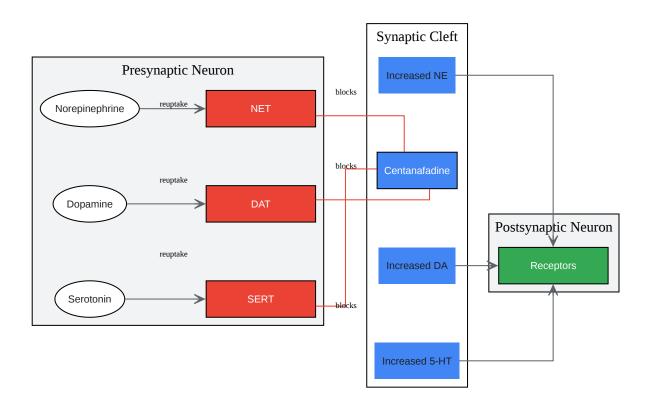
Abstract

Centanafadine is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Pooling data from multiple, methodologically similar clinical trials is a standard practice to increase statistical power and provide a more robust and precise estimate of a drug's efficacy and safety profile. This document outlines a detailed statistical analysis plan (SAP) for the integrated analysis of pooled data from two pivotal Phase 3 clinical trials of centanafadine in adults with ADHD. It includes protocols for efficacy and safety analyses, data presentation standards, and methodologies for key clinical assessments.

Centanafadine Mechanism of Action

Centanafadine is a non-stimulant medication that functions as a triple reuptake inhibitor. It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters. By blocking these reuptake proteins on the presynaptic neuron, **centanafadine** increases the synaptic concentration of all three neurotransmitters, which are known to play a crucial role in regulating attention, mood, and behavior. The inhibitory potency (IC50) ratio for norepinephrine, dopamine, and serotonin reuptake is approximately 1:6:14, respectively.





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Caption: Centanafadine's triple reuptake inhibitor mechanism of action.

Data Sources and Pooling Strategy

This SAP applies to the pooled analysis of two identically designed, randomized, double-blind, multicenter, placebo-controlled Phase 3 studies. The primary objective of pooling is to generate a more precise estimate of the treatment effect of **centanafadine** in adults with ADHD.

Table 1: Characteristics of Included Phase 3 Trials

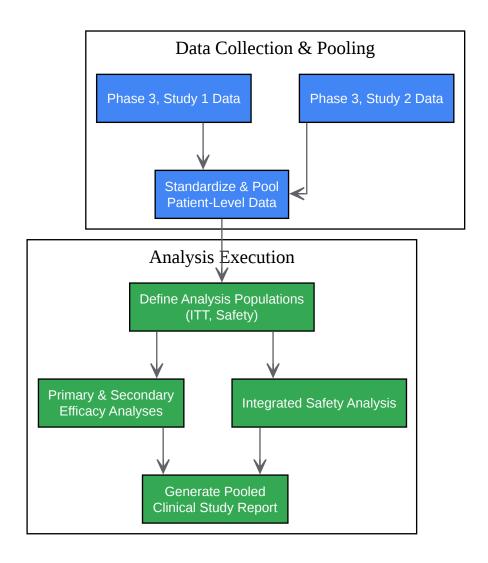


Characteristic	Study 1	Study 2
Patient Population	Adults (18-55 years) with ADHD	Adults (18-55 years) with ADHD
Design	Randomized, Double-Blind, Placebo-Controlled	Randomized, Double-Blind, Placebo-Controlled
Treatment Duration	42 Days (6 Weeks)	42 Days (6 Weeks)
Treatment Arms	Centanafadine 200 mg/dayCentanafadine 400 mg/dayPlacebo	Centanafadine 200 mg/dayCentanafadine 400 mg/dayPlacebo
Primary Endpoint	Change from Baseline in AISRS Total Score at Day 42	Change from Baseline in AISRS Total Score at Day 42
Key Secondary Endpoint	Change from Baseline in CGI- S Score at Day 42	Change from Baseline in CGI- S Score at Day 42

Analysis Workflow and Populations

Patient-level data from both trials will be standardized and pooled. Efficacy analyses will be conducted primarily on the Intent-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug. Safety analyses will be conducted on the Safety Population, defined identically.





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Caption: High-level workflow for the pooled data analysis.

Baseline Demographics and Clinical Characteristics

A summary of baseline demographics and disease characteristics for the pooled population will be presented to assess comparability between treatment arms.

Table 2: Pooled Baseline Demographics and Characteristics



Characteristic	Centanafadine 200 mg/day	Centanafadine 400 mg/day	Placebo	Total Pooled (N=859)
Number of Patients (n)	294	292	290	876
Mean Age (years)	35 (mean)	35 (mean)	35 (mean)	35 (mean)
Gender (% Male)	52%	52%	52%	52%
Race (% White)	80.3%	80.3%	80.3%	80.3%
Mean Baseline AISRS Total Score	~38.8	~38.8	~38.8	38.8
Mean Baseline CGI-S Score	Moderate-Severe	Moderate-Severe	Moderate-Severe	Moderate-Severe
Note: Discrepancy in total N exists between sources. The pooled analysis source reports N=859, while summing individual trial arms gives N=876.				

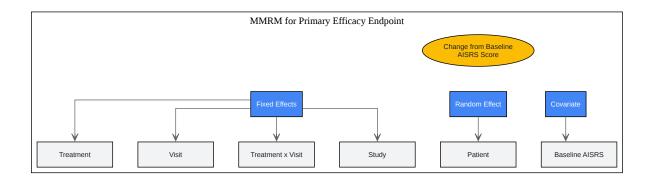
Statistical Analysis Protocols Efficacy Analysis Protocol

Primary Endpoint: The primary efficacy endpoint is the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at Day 42 (Week 6).



Statistical Model: The primary analysis will be performed using a mixed model for repeated measures (MMRM). This model is robust for handling missing data under the missing at random (MAR) assumption.

- Model Components:
 - Dependent Variable: Change from baseline in AISRS total score.
 - Fixed Effects: Treatment group, study, visit, treatment-by-visit interaction, and baseline
 AISRS total score as a covariate.
 - Random Effect: Patient.
 - Covariance Structure: An unstructured covariance matrix will be used to model the withinpatient correlation.



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